N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
“N-(3-Hydroxypropyl)phthalimide” is a compound that has been used as a standard in the synthesis of phthalimide derivatives . It’s an ω-Hydroxyalkylphthalimide prepared by mixing phthalic anhydride and propanolamine and heating at 160-180 °C .
Synthesis Analysis
The synthesis of piperazine derivatives, which might be related to your compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .Chemical Reactions Analysis
Piperidine derivatives show a wide range of chemical reactivity. They can undergo reactions such as cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “N-(3-Hydroxypropyl)phthalimide”, it’s known to be a solid with a molecular weight of 205.21 . It’s also soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .Scientific Research Applications
Water Soluble Polymers for Medicine
Research at the Institute of Macromolecular Chemistry has explored the use of soluble polymers, including derivatives similar to N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride, for medical applications. These polymers, such as poly[N(2-hydroxypropyl)methacrylamide], have been used in creating hydrogels for prostheses like soft contact lenses and as carriers for biologically active groups, showcasing their importance in developing medical devices and therapeutic carriers (Kálal et al., 1978).
Nanofiltration Membranes for Environmental Applications
A new class of nanofiltration (NF) membranes, featuring crumpled polyamide layers derived from piperazine-based compounds, has shown significant improvements in water treatment technologies. These membranes offer enhanced separation performance, selectivity, and antifouling properties, crucial for water softening, purification, and wastewater treatment (Shao et al., 2022).
Advanced Drug Delivery Systems
The research on HPMA copolymer-cyclic RGD conjugates has introduced innovative methods for targeting tumor angiogenesis. By utilizing derivatives similar to this compound in the copolymer structures, these systems have demonstrated increased tumor accumulation and decreased uptake in non-target organs, paving the way for more effective cancer treatments (Pike & Ghandehari, 2010).
Polymer Design for Bioactivity and Recognition
Investigations into biorecognizable polymers have shown that derivatives, including those similar to this compound, can significantly influence polymer aggregation and biorecognition. Such studies are essential for designing polymeric drug carriers and supramolecular systems with specialized functions (Kopeček, Kopec̆ková, & Konák, 1997).
Environmental Impact and Removal Technologies
Recent advances in cellulose and its derivatives for oilfield applications have highlighted the potential of using hydroxypropyl derivatives in petroleum drilling and exploitation. These applications demonstrate the versatility of such compounds in enhancing the performance of drilling fluids, cementing, and fracturing processes, contributing to more efficient and environmentally friendly oilfield operations (Liu et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperidine structure often interact with various receptors in the nervous system, such as opioid receptors or dopamine receptors . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
Once the compound binds to its target receptor, it could either activate or inhibit the receptor’s function, leading to changes in cellular signaling . The hydroxypropyl group might enhance the compound’s affinity for its target, increasing its potency.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets opioid receptors, it could influence pain signaling pathways. If it targets dopamine receptors, it could affect mood and reward pathways .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and metabolism. The hydrochloride group could enhance its water solubility, potentially improving its absorption and distribution in the body .
Result of Action
The compound’s effects at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in physiological responses .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other compounds or drugs, and the individual’s metabolic rate .
Biochemical Analysis
Biochemical Properties
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are crucial for the compound’s role in biochemical processes, influencing the activity and regulation of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the dephosphorylation of hexokinase, enhancing cytoplasmic energy metabolism . Additionally, it has been observed to affect mitochondrial energy metabolism by regulating the dephosphorylation of citrate synthase and mitochondrial hydroxylase .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to interact with malonyl-CoA reductase, influencing its enzymatic activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that dynamic control of dephosphorylation can optimize cytoplasmic and mitochondrial energy metabolism, resulting in significant increases in 3-hydroxypropionic acid production over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects. For instance, studies have shown that high doses can lead to significant changes in cellular metabolism and function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical processes and its overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it affects mitochondrial energy metabolism .
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-7-3-6-11-9(13)8-4-1-2-5-10-8;/h8,10,12H,1-7H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRSFVBBSZPXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-39-3 | |
Record name | 2-Piperidinecarboxamide, N-(3-hydroxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.